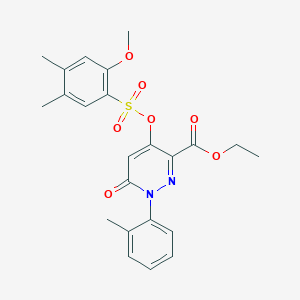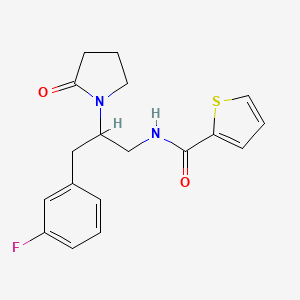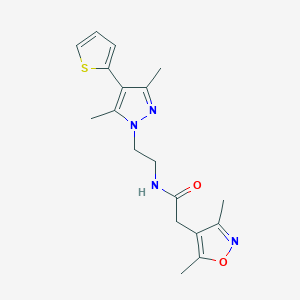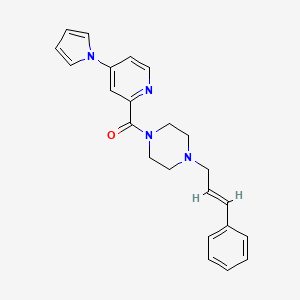
Ethyl 4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , Ethyl 4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate, is a complex organic molecule. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structures, and chemical properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-component reactions that allow for the combination of various reactants to form complex structures. For instance, ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates were synthesized using a three-component reaction involving sodium diethyloxalylacetate, an aromatic aldehyde, and 4-aminobenzenesulfonamide . This suggests that the synthesis of the compound may also involve a multi-step reaction, possibly including a sulfonyl transfer step given the sulfonyl functional group present in its structure.
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods such as IR, NMR, and mass spectrometry. For example, the molecular structure and spectral analyses of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate were characterized using FT-IR, 1H NMR, UV–Vis, DART Mass, and elemental analysis . These techniques could similarly be applied to determine the structure of the compound , with particular attention to the sulfonyl linkage and the pyridazine ring.
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from their functional groups and molecular structure. The compound mentioned in paper was analyzed using quantum chemical calculations, which showed that its formation reaction is exothermic and spontaneous at room temperature . The presence of electron-withdrawing groups such as the sulfonyl group in the compound may suggest similar reactivity, potentially affecting its stability and reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be deduced from its molecular structure and the functional groups present. For instance, the vibrational analysis of the compound in paper indicates that it forms a dimer in the solid state through hydrogen bonding . The compound , with its sulfonyl group, may also exhibit specific intermolecular interactions, influencing its melting point, solubility, and other physical properties. The electrophilicity index mentioned in paper suggests that the compound is a strong electrophile, which could imply that the compound may also exhibit electrophilic characteristics due to the presence of similar functional groups.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Metabolites and Derivatives : Research demonstrates efficient synthesis routes for complex molecules, highlighting the role of protective groups in achieving high yields and the creation of novel compounds through reactions like the Friedel–Crafts and Krohnke reactions (Mizuno et al., 2006). Such synthetic methods are crucial for producing metabolites and derivatives for further study.
Regioselective Synthesis : Studies have shown the development of highly regioselective synthesis methods under specific conditions, such as ultrasound irradiation, to create ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high yields and selectivity (Machado et al., 2011). These approaches are valuable for synthesizing structurally complex molecules with precise configurations.
Heterocyclic Compound Synthesis : Efforts to create new heterocyclic compounds containing sulfonamido moieties have been directed towards their potential as antibacterial agents, demonstrating the utility of precursor reactions with active methylene compounds and the exploration of different reactivities towards hydrazine derivatives (Azab et al., 2013).
Applications Beyond Drug Use
Corrosion Inhibition : Research on pyran derivatives, including ethyl 2-amino-4-(4-methoxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, has shown their effectiveness in inhibiting corrosion of mild steel in acidic environments, with studies focusing on weight loss, electrochemical measurements, and surface analysis techniques (Saranya et al., 2020).
Antimicrobial Activity : The synthesis of novel heterocyclic compounds and their testing for antimicrobial activity represent a significant application area. Compounds with novel scaffolds have been evaluated against various bacterial and fungal strains, uncovering potential new treatments for infections (Desai et al., 2007).
properties
IUPAC Name |
ethyl 4-(2-methoxy-4,5-dimethylphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O7S/c1-6-31-23(27)22-19(13-21(26)25(24-22)17-10-8-7-9-14(17)2)32-33(28,29)20-12-16(4)15(3)11-18(20)30-5/h7-13H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBJTNZFOHYFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)C)OC)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,9a-dimethyl-4-(4-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2542997.png)
![(2E)-3-(4-fluorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2543000.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2543002.png)
![[8-(3,4-Dimethylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-7-yl]-phenylmethanone](/img/structure/B2543005.png)

![3-(4-Chlorophenyl)-3-[(2-{[1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2543008.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2543009.png)



![N-(4-fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2543014.png)

![4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2543016.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2543018.png)